molecular formula C7H5BrF2O B2528489 2-Bromo-1,3-difluoro-4-methoxybenzene CAS No. 1507082-29-2

2-Bromo-1,3-difluoro-4-methoxybenzene

Cat. No. B2528489
M. Wt: 223.017
InChI Key: QNFOZBRZMUNYGW-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-4-methoxybenzene is a halogenated aromatic compound that contains bromine, fluorine, and a methoxy group attached to a benzene ring. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from related compounds discussed in the literature.

Synthesis Analysis

The synthesis of halogenated methoxybenzenes, such as 2-Bromo-1,3-difluoro-4-methoxybenzene, can be approached through methods similar to those described for other halogenated benzenes. For instance, the synthesis of 1-bromo-2,4-difluorobenzene was achieved through the Schiemann reaction and subsequent bromination, yielding a high purity product . This suggests that a similar approach could be used for synthesizing 2-Bromo-1,3-difluoro-4-methoxybenzene, starting from an appropriate diamine precursor and then introducing the methoxy group at the right stage.

Molecular Structure Analysis

The molecular structure of halogenated methoxybenzenes can be complex due to the presence of multiple substituents that influence the overall geometry of the molecule. For example, the structure of 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was determined to have a nearly coplanar fused-ring system with the bromobenzene ring almost perpendicular to it . This indicates that the presence of halogens and methoxy groups can significantly affect the molecular conformation of such compounds.

Chemical Reactions Analysis

Halogenated methoxybenzenes participate in various chemical reactions. The radical bromination of 4-methoxy-1,2-dimethylbenzene, for example, leads to the formation of 1-(dibromomethyl)-4-methoxy-2-methylbenzene, demonstrating the reactivity of the methoxybenzene ring towards halogenation . This reactivity could be relevant when considering the chemical behavior of 2-Bromo-1,3-difluoro-4-methoxybenzene in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3-difluoro-4-methoxybenzene can be deduced from related compounds. The presence of halogens is known to influence the density, boiling point, and solubility of aromatic compounds. For instance, the study of bromochloromethoxybenzenes in the marine troposphere suggests that these compounds have distinct patterns of concentration profiles, indicating their stability and persistence in the environment . The electronic effects of the bromo- and methoxy substituents also impact the chemical reactivity, as seen in the electrophilic bromination of methoxy-substituted benzylidenefluorenes .

Scientific Research Applications

Organic Synthesis and Molecular Interactions

  • Synthesis of Complex Molecules

    The compound is used in the preparation of sterically protected diphosphene and fluorenylidenephosphine, showcasing its role in synthesizing compounds with low-coordinate phosphorus atoms. These molecules are of interest for their unique electronic properties, as indicated by their UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

  • Liquid Crystal Synthesis

    It acts as a precursor in the synthesis of chiral liquid crystals, which are used in displays and optical devices. The synthesis process involves reactions with Grignard reagents, leading to the production of β-C-aryl glycosides, further demonstrating the versatility of this compound in creating materials with specific optical properties (Bertini et al., 2003).

  • Molecular Structure Studies

    Research on molecules like the title compound provides insights into the effects of substituents on molecular geometry and interactions. For instance, studies on related bromo-methoxyphenyl compounds have explored their crystal structures and hydrogen bonding, contributing to our understanding of molecular packing and interactions (Fun et al., 2011).

  • Electrochemical Applications

    The compound is investigated for its potential in electrochemical reactions, such as the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This showcases its role in synthesizing cyclic organic compounds which are valuable in various chemical industries (Esteves et al., 2007).

Materials Science and Advanced Applications

  • Polymer Solar Cells: In the realm of materials science, derivatives of this compound are explored for their applications in polymer solar cells. For example, modifications on phenyl-C61-butyric acid methyl ester (a fullerene derivative) have shown that incorporating methoxybenzene groups can alter the photovoltaic performance, suggesting the potential of such derivatives in improving energy conversion efficiency (Jin et al., 2016).

properties

IUPAC Name

2-bromo-1,3-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFOZBRZMUNYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-difluoro-4-methoxybenzene

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